molecular formula C11H16BrNO2 B1524165 2-Amino-5-phenylpentanoic acid hydrobromide CAS No. 1311314-03-0

2-Amino-5-phenylpentanoic acid hydrobromide

Cat. No.: B1524165
CAS No.: 1311314-03-0
M. Wt: 274.15 g/mol
InChI Key: FGPFPDOMYWRJSU-UHFFFAOYSA-N
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Description

2-Amino-5-phenylpentanoic acid hydrobromide is a chemical compound belonging to the class of amino acids.

Scientific Research Applications

2-Amino-5-phenylpentanoic acid hydrobromide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products and as a reagent in industrial processes.

Safety and Hazards

The safety information associated with 2-Amino-5-phenylpentanoic acid hydrobromide includes several precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The hazard statements include H315, H319, H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-phenylpentanoic acid hydrobromide typically involves the reaction of 2-Amino-5-phenylpentanoic acid with hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrobromide salt. The compound is usually obtained in a powdered form with a purity of around 95% .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-phenylpentanoic acid hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-5-phenylpentanoic acid hydrobromide include:

    Phenylalanine: An essential amino acid with a similar structure.

    Tyrosine: Another amino acid derived from phenylalanine.

    5-Phenylpentanoic acid: A structurally related compound with different functional groups.

Uniqueness

This compound is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous .

Properties

IUPAC Name

2-amino-5-phenylpentanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.BrH/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPFPDOMYWRJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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